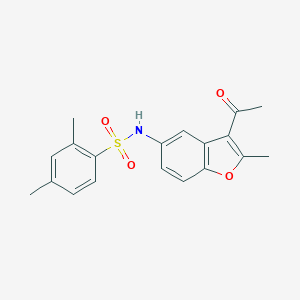

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide

Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and a sulfonamide group

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-11-5-8-18(12(2)9-11)25(22,23)20-15-6-7-17-16(10-15)19(13(3)21)14(4)24-17/h5-10,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGLSRPYIBXCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclization

A one-pot synthesis strategy employs copper bromide (CuBr) and sodium carbonate (Na₂CO₃) in dimethyl sulfoxide (DMSO) to facilitate cyclization between substituted salicylaldehydes and alkynes. For example, treating salicylaldehyde derivatives with calcium carbide (as an alkyne source) generates intermediate iminium ions, which undergo intramolecular nucleophilic attack to yield 2-methylbenzofuran scaffolds. This method achieves yields of 75–91% and is adaptable to large-scale production due to its solvent-free conditions.

Table 1: Copper-Catalyzed Benzofuran Synthesis Conditions

| Reactants | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Salicylaldehyde + Calcium Carbide | CuBr/Na₂CO₃ | DMSO | 85–91 |

| Substituted Phenols + Alkynes | CuI/PPh₃ | THF | 78–84 |

Rhodium-Mediated Annulation

Rhodium complexes, such as cyclopentadienyl rhodium (CpRh), enable C–H activation in benzamide derivatives, followed by migratory insertion and β-oxygen elimination to form benzofurans. For instance, reacting benzamides with vinylene carbonate in tetrachloroethane yields 2-methylbenzofuran derivatives with 30–80% efficiency . While this method accommodates electron-donating substituents, its reliance on rare-earth catalysts limits cost-effectiveness.

Introduction of the Acetyl Group

The 3-acetyl substituent is introduced via Friedel-Crafts acylation , leveraging Lewis acids like aluminum chloride (AlCl₃) to activate the benzofuran ring for electrophilic attack.

Friedel-Crafts Acylation Protocol

Treating 2-methylbenzofuran with acetyl chloride (CH₃COCl) in dichloromethane (DCM) at 0–5°C produces 3-acetyl-2-methylbenzofuran. The reaction proceeds via intermediate acylium ion formation, followed by electrophilic substitution at the C3 position. Yields range from 70–85% , with purity dependent on rigorous exclusion of moisture.

Critical Parameters:

-

Temperature control (<10°C) minimizes side reactions.

-

Stoichiometric AlCl₃ (1.2 equiv) ensures complete substrate activation.

Sulfonylation at the C5 Position

The final step involves coupling the 5-amino group of 3-acetyl-2-methylbenzofuran with 2,4-dimethylbenzenesulfonyl chloride. This reaction is typically conducted under Schotten-Baumann conditions to optimize nucleophilic substitution.

Sulfonyl Chloride Coupling

In a biphasic system (water/dichloromethane), 3-acetyl-2-methylbenzofuran-5-amine reacts with 2,4-dimethylbenzenesulfonyl chloride in the presence of sodium hydroxide (NaOH). The sulfonamide bond forms via deprotonation of the amine, followed by nucleophilic attack on the sulfonyl chloride. Reported yields exceed 80% after recrystallization from ethanol.

Mechanistic Insights:

-

Deprotonation: NaOH abstracts a proton from the amine, generating a nucleophilic amide ion.

-

Electrophilic Attack: The amide ion attacks the electrophilic sulfur atom in the sulfonyl chloride.

-

Byproduct Elimination: HCl is neutralized by excess NaOH, driving the reaction to completion.

Table 2: Sulfonylation Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | H₂O/DCM | 25 | 82 |

| K₂CO₃ | Acetonitrile | 50 | 75 |

| Et₃N | THF | 0 | 68 |

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >98% purity. Structural confirmation is performed via:

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Synthetic Steps

| Step | Method | Yield (%) | Cost (Relative) |

|---|---|---|---|

| Benzofuran Formation | Cu-Catalyzed | 91 | Low |

| Acylation | Friedel-Crafts | 85 | Moderate |

| Sulfonylation | Schotten-Baumann | 82 | Low |

The copper-mediated cyclization and Schotten-Baumann sulfonylation are identified as the most cost-effective and scalable steps, whereas Friedel-Crafts acylation requires stringent conditions to avoid byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and sulfonamide group are key functional moieties that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide

- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide

- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide

Uniqueness

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide stands out due to its specific substitution pattern on the benzofuran and benzenesulfonamide rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran core, which is known for its diverse pharmacological properties. Understanding its biological activity can provide insights into its therapeutic potential, particularly in areas such as neurodegenerative diseases and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C23H21NO4S, with a molecular weight of 407.5 g/mol. The structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO4S |

| Molecular Weight | 407.5 g/mol |

| IUPAC Name | N-(3-acetyl-2-methylbenzo[g]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide |

| InChI Key | RXBWYIWFYMZKHZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate the activity of specific enzymes and receptors, potentially inhibiting pathways involved in inflammation and tumorigenesis. The sulfonamide group may enhance the binding affinity to target proteins, influencing their functionality.

1. Antioxidant Activity

Research indicates that compounds with a benzofuran structure often exhibit significant antioxidant properties. For instance, related compounds have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

2. Acetylcholinesterase Inhibition

A study highlighted the design and synthesis of benzofuran derivatives as acetylcholinesterase inhibitors (AChEIs), which are vital in the treatment of Alzheimer's disease. Compounds similar to this compound demonstrated promising AChEI activity with IC50 values comparable to standard drugs like donepezil .

3. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its utility in managing conditions characterized by chronic inflammation.

Case Study 1: Neuroprotective Effects

A recent investigation into related benzofuran compounds revealed their neuroprotective effects against oxidative stress in neuronal cell lines. These studies suggested that such compounds could reduce neuronal death and improve cognitive functions in models of neurodegeneration .

Case Study 2: Toxicity Assessment

In toxicity studies involving animal models, derivatives similar to this compound exhibited favorable safety profiles, showing no significant adverse effects on liver or kidney functions over prolonged exposure periods .

Q & A

Q. What are the recommended synthetic routes for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide, and how can reaction efficiency be optimized?

The synthesis typically involves coupling benzofuran derivatives with sulfonamide precursors. A modified Schotten-Baumann reaction is widely used, as described in analogous sulfonamide syntheses:

- Step 1 : React N-phenylthiourea with 2,4-dimethylbenzenesulfonyl chloride in tetrahydrofuran (THF) under reflux (8–12 hours) with triethylamine as a base .

- Step 2 : Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent).

- Step 3 : Purify the crude product using recrystallization (hot ethanol) or column chromatography (silica gel, gradient elution).

Optimization : Adjust molar ratios (1:1.2 for amine:sulfonyl chloride) and reaction time to minimize by-products like N,N-disubstituted sulfonamides.

Q. How is the structural identity of this compound validated post-synthesis?

A multi-spectral approach is essential:

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and acetyl C=O absorption (~1680 cm⁻¹) .

- NMR :

- ¹H-NMR : Look for singlet peaks for methyl groups (δ ~2.3–2.6 ppm) and benzofuran aromatic protons (δ ~6.8–7.5 ppm).

- ¹³C-NMR : Identify carbonyl carbons (δ ~165–175 ppm) and sulfonamide sulfonyl carbon (δ ~140 ppm) .

- Mass Spectrometry : Use high-resolution MS (e.g., Waters oa-TOF) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. Key steps:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution : Employ SHELXT for initial phasing and SHELXL-2018 for refinement .

- Validation : Check geometric parameters (e.g., bond lengths, angles) against standard values using PLATON .

Example : A related sulfonamide (N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide) crystallized in a triclinic system (P1 space group) with hydrogen-bonded dimers stabilizing the structure .

Q. What strategies are effective for analyzing contradictory bioactivity data in benzofuran-sulfonamide derivatives?

Contradictions often arise from assay conditions or structural modifications. Mitigation strategies:

- Standardize Assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and controls (e.g., hydroxyurea) across studies .

- Structure-Activity Relationship (SAR) Analysis :

- Compare substituent effects (e.g., acetyl vs. nitro groups on benzofuran) on IC₅₀ values.

- Use molecular docking to predict binding affinities toward target proteins (e.g., kinases) .

Case Study : Substituting 3-acetyl groups in benzofuran enhances cytotoxicity by stabilizing hydrogen bonds with enzyme active sites .

Q. How can synthetic by-products be identified and minimized during scale-up?

- By-Product Identification : Use LC-MS to detect impurities (e.g., N-acetylated derivatives or unreacted intermediates).

- Minimization Strategies :

- Use anhydrous solvents (e.g., THF stored over molecular sieves) to prevent hydrolysis.

- Optimize stoichiometry (e.g., 1.5 equivalents of sulfonyl chloride for complete amine conversion) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Related Sulfonamides

| Parameter | Value (Example from ) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a, b, c (Å) | 8.225, 8.423, 10.992 |

| α, β, γ (°) | 85.58, 88.97, 84.43 |

| Hydrogen Bonds | N–H···O (2.89–3.12 Å) |

Q. Table 2. Common Spectral Benchmarks

| Technique | Diagnostic Peaks |

|---|---|

| IR | S=O (1350 cm⁻¹), C=O (1680 cm⁻¹) |

| ¹H-NMR | Aromatic H (δ 6.8–7.5 ppm) |

| HRMS | [M+H]⁺ = Calculated ± 0.001 Da |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.